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molecular formula C8H6FNO B1366502 3-Fluoro-5-methoxybenzonitrile CAS No. 439280-18-9

3-Fluoro-5-methoxybenzonitrile

Cat. No. B1366502
M. Wt: 151.14 g/mol
InChI Key: GWZXPLKMHPCXDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06660753B2

Procedure details

In a 250 ml round bottom flask equipped with stir bar added 3,5-Difluorobenzonitrile (4.2 g, 30.4 mmol), sodium methoxide (10.4 ml, 45.6 mmol, 25% methanol) and dimethylformamide (40 ml). Stirred the resulting reaction mixture at room temperature, overnight. The reaction mixture was concentrated in-vacuo and residue was dissolved in dichloromethane (200 ml). The organic phase was washed sequentially with water (150 ml) and brine (150 ml), dried (sodium sulfate) and concentrated in-vacuo. The crude residue was purified on silica gel using 10% diethyl ether in hexanes to isolate 3-Fluoro-5-methoxybenzonitrile (1.63 g) as a white solid.
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8](F)[CH:9]=1)[C:5]#[N:6].[CH3:11][O-:12].[Na+]>CN(C)C=O>[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:12][CH3:11])[CH:9]=1)[C:5]#[N:6] |f:1.2|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
FC=1C=C(C#N)C=C(C1)F
Name
sodium methoxide
Quantity
10.4 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stir bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 250 ml round bottom flask equipped
STIRRING
Type
STIRRING
Details
Stirred
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in-vacuo and residue
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in dichloromethane (200 ml)
WASH
Type
WASH
Details
The organic phase was washed sequentially with water (150 ml) and brine (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in-vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified on silica gel using 10% diethyl ether in hexanes

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C#N)C=C(C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.63 g
YIELD: CALCULATEDPERCENTYIELD 35.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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